Deoxyribosyl dihydropyrimido[4,5-c][1,2]oxazin-7-one

DNA Duplex Stability Base Analog Mutagenesis Nucleic Acid Thermodynamics

Deoxyribosyl dihydropyrimido[4,5-c][1,2]oxazin-7-one (compound dP, CAS 126128-42-5) is a synthetic bicyclic deoxycytidine analog wherein the exocyclic N4-oxygen is conformationally constrained within a fused oxazine ring. This rigid bicyclic architecture enforces the N4-O bond in an anti configuration relative to the cytosine N3, directly impacting its hydrogen-bonding ambivalence.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
Cat. No. B12373968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyribosyl dihydropyrimido[4,5-c][1,2]oxazin-7-one
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O
InChIInChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7?,8-,9-/m1/s1
InChIKeyYTWREPAHBKYMNI-CFCGPWAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyribosyl Dihydropyrimido[4,5-c][1,2]oxazin-7-one (dP): An Ambivalent Deoxycytidine Analog for Genetic Perturbation


Deoxyribosyl dihydropyrimido[4,5-c][1,2]oxazin-7-one (compound dP, CAS 126128-42-5) is a synthetic bicyclic deoxycytidine analog wherein the exocyclic N4-oxygen is conformationally constrained within a fused oxazine ring [1]. This rigid bicyclic architecture enforces the N4-O bond in an anti configuration relative to the cytosine N3, directly impacting its hydrogen-bonding ambivalence [2]. As a nucleoside analog, dP functions as a potent base analog mutagen, capable of ambiguous base pairing that induces both GC→AT and AT→GC transitions during DNA replication [3]. Its triphosphate form (dPTP) is efficiently utilized by DNA polymerases, establishing dP as a foundational tool for targeted in vitro mutagenesis and studies of replication fidelity [4].

Why Closely Related Analogs Like N4-Methoxycytidine (mo4C) or 2-Aminopurine Cannot Substitute for dP in Precision Mutagenesis


The utility of Deoxyribosyl dihydropyrimido[4,5-c][1,2]oxazin-7-one (dP) in research hinges on its unique, quantifiable biophysical and biochemical properties. A generic substitution with other base analogs, such as the conformationally flexible N4-methoxycytidine (mo4C) or the purine analog 2-aminopurine, is scientifically invalid due to fundamental differences in DNA duplex stability, polymerase processing fidelity, and mutagenic spectrum [1]. For instance, dP forms stable P/A and P/G base pairs that impart nearly identical thermal stability to DNA duplexes—a property crucial for uniform PCR mutagenesis [2]. In stark contrast, the unconstrained N-O bond in mo4C leads to significantly destabilized DNA duplexes and complex, temperature-dependent isomerization kinetics that compromise experimental reproducibility [3]. Furthermore, dP's metabolic activation via thymidine kinase [4] contrasts sharply with the cellular processing of other analogs, directly affecting its in vivo efficacy and the ability to modulate its activity with thymidine competition.

Product-Specific Quantitative Evidence Guide: dP vs. Key Base Analogs in Mutagenesis


Conformational Rigidity of dP Imparts Uniform Duplex Stability, Unlike Destabilizing mo4C

The bicyclic structure of the P base in dP enforces a fixed anti configuration of the N4-oxygen, leading to DNA duplex stability that is virtually identical to a natural A·T base pair. In contrast, the unconstrained N4-methoxy group in mo4C can rotate, adopting a syn configuration that severely destabilizes the DNA duplex [1]. This structural difference results in a quantifiable 19°C difference in duplex melting temperature (Tm), making dP the superior choice for applications requiring uniform and predictable DNA stability [2].

DNA Duplex Stability Base Analog Mutagenesis Nucleic Acid Thermodynamics

dP Induces Bidirectional Mutagenesis (GC↔AT), While 2-Aminopurine Favors Unidirectional AT→GC

The mutagenic outcome of dP is distinct from that of the classic base analog 2-aminopurine (2-AP). dP induces both GC→AT and AT→GC transitions with comparable frequency in E. coli, creating a balanced mutational spectrum [1]. In contrast, the mutagenic activity of 2-AP is heavily biased towards AT→GC transitions [2]. For researchers seeking to generate a more diverse pool of point mutations, dP offers a bidirectional mutagenic potential that 2-AP cannot match.

Mutagenic Spectrum Transition Mutations DNA Replication Fidelity

dPTP is Efficiently Incorporated Opposite A and G, a Key Feature for In Vitro Mutagenesis

The 5'-triphosphate of dP (dPTP) is efficiently incorporated opposite both adenine and guanine in a DNA template by E. coli DNA polymerase I (Klenow fragment) [1]. This balanced incorporation efficiency is the mechanistic basis for its bidirectional mutagenicity and makes dPTP a superior alternative to nucleotide analogs that exhibit strong bias. The ability of Taq polymerase to also utilize dPTP efficiently [2] underscores its utility as a direct replacement in standard PCR mutagenesis protocols.

Polymerase Kinetics Nucleotide Incorporation In Vitro Mutagenesis

dP's Mutagenicity is Tunable via Thymidine Competition, Unlike Constitutive Mutagens

dP requires phosphorylation by thymidine kinase (TK) to become its active triphosphate form (dPTP) [1]. This metabolic dependence allows for experimental control of its mutagenic potency. The addition of thymidine, a competitive substrate for TK, efficiently inhibits dP-induced mutagenesis [2]. This provides a tunable 'on/off' switch for mutagenesis that is not available with base analogs that do not rely on this specific activation pathway.

Metabolic Activation Thymidine Kinase Conditional Mutagenesis

dP-DNA Stability Order (GC > GP > GT) Enables Rational Oligonucleotide Design

Variable temperature NMR studies on oligonucleotide duplexes containing dP have established a clear and quantifiable order of stability for its base pairs: GC > GP > GT > GM [1]. This hierarchy provides a rational framework for designing degenerate oligonucleotide primers and probes. Knowledge of this stability order allows researchers to predict and mitigate potential issues with primer-dimer formation or off-target annealing, a level of predictability not afforded by many less-characterized degenerate bases.

Oligonucleotide Design Base Pairing Stability Degenerate Primers

Validated Research Applications for Deoxyribosyl Dihydropyrimido[4,5-c][1,2]oxazin-7-one


Random Mutagenesis by Error-Prone PCR for Directed Evolution

The efficient incorporation of dPTP by Taq polymerase and its ability to induce both GC→AT and AT→GC transitions make it an ideal tool for generating diverse mutant libraries via error-prone PCR [1]. Its use can reduce the bias introduced by single-analog methods, leading to a more complete exploration of sequence space for protein engineering and directed evolution campaigns. The balanced mutational spectrum is particularly valuable when targeting sequences with varying GC content [2].

Investigating DNA Mismatch Repair (MMR) and Replication Fidelity Mechanisms

dP is a powerful probe for studying the cellular mechanisms that maintain genomic integrity. It has been used to demonstrate the saturation and role of the DNA mismatch repair (MMR) system in protecting against base analog-induced mutagenesis [1]. Furthermore, its well-characterized metabolic pathway through thymidine kinase allows for studies on how nucleotide pool imbalances and metabolic activation influence mutation rates [2]. This makes dP a preferred tool for dissecting the interplay between replication errors and post-replicative repair.

Design of Degenerate Oligonucleotide Primers and Probes

The ability of dP to form stable base pairs with similar efficiencies opposite both A and G, as shown by the Tm data, makes it a valuable component for reducing the complexity of degenerate oligonucleotide pools [1]. In applications such as PCR amplification of homologous genes from diverse organisms or environmental samples, incorporating dP at positions of four-fold degeneracy can significantly lower primer multiplicity while maintaining adequate hybridization efficiency [2].

Conditional Mutagenesis and Genetic Toxicology Studies

The 'tunable' mutagenicity of dP via competitive inhibition with thymidine provides a unique experimental model for studying mutagenesis under controlled conditions [1]. Researchers can initiate and terminate the mutagenic pressure, allowing for precise studies on the kinetics of mutation induction, the timing of DNA repair, and the cellular response to genotoxic stress. This level of control is difficult to achieve with constitutively active mutagens [2].

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